molecular formula C26H23N5O3 B2815819 N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941965-90-8

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2815819
CAS No.: 941965-90-8
M. Wt: 453.502
InChI Key: LNJKCGPRTNXQSJ-UHFFFAOYSA-N
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Description

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole core linked to a pyrimidine ring, which is further substituted with a p-tolylamino group. The intricate structure of this compound suggests its potential utility in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole core, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The p-tolylamino group is then introduced via amination reactions under controlled conditions. The final step involves the coupling of the intermediate with a carboxamide group, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced pyrimidine rings, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(4-(4-methyl-6-(anilino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the p-tolylamino group, in particular, could enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3/c1-16-3-6-19(7-4-16)28-24-13-17(2)27-26(31-24)30-21-10-8-20(9-11-21)29-25(32)18-5-12-22-23(14-18)34-15-33-22/h3-14H,15H2,1-2H3,(H,29,32)(H2,27,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJKCGPRTNXQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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